![molecular formula C14H19NO3 B510342 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid CAS No. 540759-65-7](/img/structure/B510342.png)
5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid is a chemical compound with the molecular formula C15H20N2O4 . It is also known as 5-oxo-5-({[4-(propan-2-yl)phenyl]carbamoyl}amino)pentanoic acid .
Chemical Reactions Analysis
The chemical reactions involving 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid are not specifically mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid, the molecular formula is C15H20N2O4 and the molecular weight is 292.3303 .Scientific Research Applications
Biocatalysis in Drug Synthesis
Related compounds may serve as intermediates in the biocatalytic synthesis of chiral drug intermediates. For example, ®-2-amino-3-(7-methyl-1H-indazol-5-yl)-propanoic acid is an important intermediate for producing antagonists of calcitonin gene–related peptide receptors, which are used in antimigraine drugs and other pharmaceuticals .
Cancer Research
In cancer research, analogs of this compound may be investigated for their potential as inhibitors of specific proteins or enzymes involved in cancer progression. For instance, tankyrase inhibition is crucial as tankyrases play vital roles in cellular processes, making them suitable targets in cancer research .
Drug Discovery
Compounds with similar structures may be used in drug discovery efforts to identify new small molecules that can impair the binding of specific proteins to their receptors, which is significant in understanding tumor development and chemoresistance .
Antimicrobial Potential
Some derivatives have been synthesized and evaluated for their antimicrobial potential against various bacteria, such as Staphylococcus aureus and Escherichia coli, by methods like serial broth dilution using standard antibiotics for comparison .
properties
IUPAC Name |
5-oxo-5-(4-propan-2-ylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)11-6-8-12(9-7-11)15-13(16)4-3-5-14(17)18/h6-10H,3-5H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZSKLWEPKIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


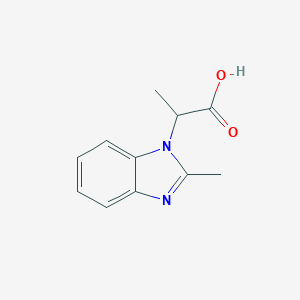
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)
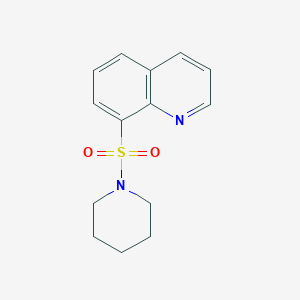
![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)
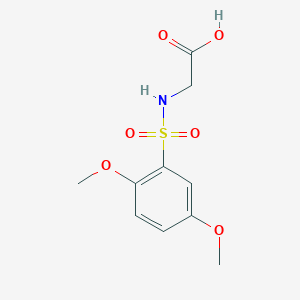
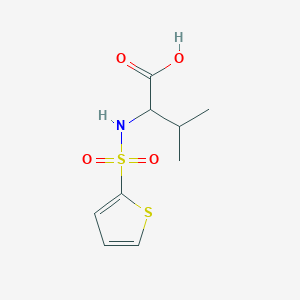
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)
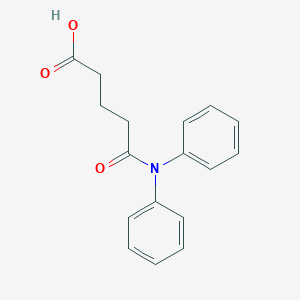
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)